N,N-diethyl-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N,N-DIETHYL-7-(3-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE: is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, along with various functional groups such as hydroxyl, methyl, and carboxamide. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of N,N-DIETHYL-7-(3-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the condensation of N-alkylamides of acetoacetic acid with aromatic aldehydes and 5-aminotetrazole . This reaction typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N,N-DIETHYL-7-(3-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE: undergoes various types of chemical reactions, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as other nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique chemical structure and properties. It has been studied for its potential use in medicinal chemistry, particularly as an antifungal, anticancer, antiviral, and antitumor agent . Additionally, it has shown promise in applications such as heterogeneous catalysis, photocatalysis, and energy-related functions . The compound’s ability to undergo various organic transformations makes it a valuable tool in chemical biology and other research fields.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-7-(3-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of various enzymes and receptors. For example, its hydroxyl group can form hydrogen bonds with target proteins, while the tetrazole and pyrimidine rings can participate in π-π interactions and other non-covalent interactions . These interactions can lead to changes in the activity of the target proteins, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
N,N-DIETHYL-7-(3-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE: can be compared with other similar compounds, such as 1,5-disubstituted tetrazoles and triazines . These compounds share some structural similarities, such as the presence of nitrogen-rich heterocycles, but differ in their specific functional groups and overall structure. The unique combination of functional groups in N,N-DIETHYL-7-(3-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H20N6O2 |
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Molecular Weight |
328.37 g/mol |
IUPAC Name |
N,N-diethyl-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H20N6O2/c1-4-21(5-2)15(24)13-10(3)17-16-18-19-20-22(16)14(13)11-7-6-8-12(23)9-11/h6-9,14,23H,4-5H2,1-3H3,(H,17,18,20) |
InChI Key |
NKWDNAOTLBAZTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(NC2=NN=NN2C1C3=CC(=CC=C3)O)C |
Origin of Product |
United States |
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